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molecular formula C12H19N3O B8297394 3-amino-N,N-diethyl-4-(methylamino)benzamide

3-amino-N,N-diethyl-4-(methylamino)benzamide

Cat. No. B8297394
M. Wt: 221.30 g/mol
InChI Key: MWDPVPYSWZOISG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07030139B2

Procedure details

Following general procedure 2C: A mixture of N,N-diethyl-4-(methylamino)-3-nitrobenzamide (0.130 g, 0.517 mmol) and 10% Pd/C in EtOAc (10 mL) was hydrogenated at 40 psi. Usual work-up provided the title compound (0.124 g) which was used without further purification. MS (ESI) (M+H)+=222.
Quantity
0.13 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:17][CH3:18])[C:4](=[O:16])[C:5]1[CH:10]=[CH:9][C:8]([NH:11][CH3:12])=[C:7]([N+:13]([O-])=O)[CH:6]=1)[CH3:2]>CCOC(C)=O.[Pd]>[NH2:13][C:7]1[CH:6]=[C:5]([CH:10]=[CH:9][C:8]=1[NH:11][CH3:12])[C:4]([N:3]([CH2:17][CH3:18])[CH2:1][CH3:2])=[O:16]

Inputs

Step One
Name
Quantity
0.13 g
Type
reactant
Smiles
C(C)N(C(C1=CC(=C(C=C1)NC)[N+](=O)[O-])=O)CC
Name
Quantity
10 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C(=O)N(CC)CC)C=CC1NC
Measurements
Type Value Analysis
AMOUNT: MASS 0.124 g
YIELD: CALCULATEDPERCENTYIELD 108.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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